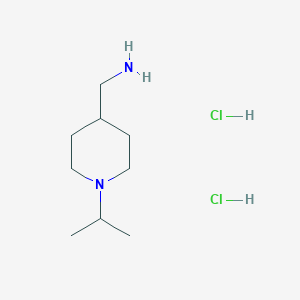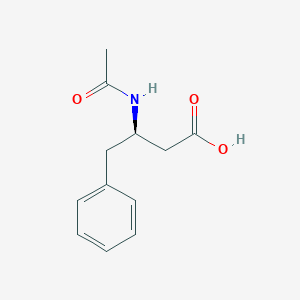
(1-Isopropylpiperidin-4-yl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Isopropylpiperidin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C9H22Cl2N2. It is commonly used in research and development as a versatile small molecule scaffold. This compound is not intended for human or veterinary use and is primarily utilized in pharmaceutical testing and other scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Isopropylpiperidin-4-yl)methanamine dihydrochloride typically involves the reaction of 1-isopropylpiperidine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of the intermediate: 1-isopropylpiperidine is reacted with formaldehyde to form an intermediate compound.
Hydrochloride formation: The intermediate is then treated with hydrogen chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Isopropylpiperidin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where the isopropyl group or the piperidine ring is modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidine compounds .
Applications De Recherche Scientifique
(1-Isopropylpiperidin-4-yl)methanamine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of various chemical products and intermediates
Mécanisme D'action
The mechanism of action of (1-Isopropylpiperidin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Isopropyl-4-methylpiperidin-4-yl)methanamine: Similar in structure but with a methyl group instead of a hydrogen atom on the piperidine ring.
(4-Ethyl-1-isopropylpiperidin-4-yl)methanamine: Contains an ethyl group on the piperidine ring.
Uniqueness
(1-Isopropylpiperidin-4-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and development for creating novel compounds and studying their effects .
Propriétés
Numéro CAS |
724463-82-5 |
|---|---|
Formule moléculaire |
C9H21ClN2 |
Poids moléculaire |
192.73 g/mol |
Nom IUPAC |
(1-propan-2-ylpiperidin-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H20N2.ClH/c1-8(2)11-5-3-9(7-10)4-6-11;/h8-9H,3-7,10H2,1-2H3;1H |
Clé InChI |
WWCXNCLEKXSVEU-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCC(CC1)CN.Cl.Cl |
SMILES canonique |
CC(C)N1CCC(CC1)CN.Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(2,4-dimethoxyphenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495531.png)

![(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2495533.png)
![2-Chloro-N-[(2-methylthiophen-3-yl)methyl]-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)acetamide](/img/structure/B2495534.png)

![ethyl 4-[2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetyl]piperazine-1-carboxylate](/img/structure/B2495536.png)


![4-[(1E)-[(3,4-dimethoxyphenyl)imino]methyl]phenyl 4-methylbenzoate](/img/structure/B2495540.png)


![3-benzyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2495546.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2495547.png)

